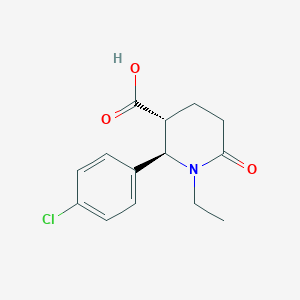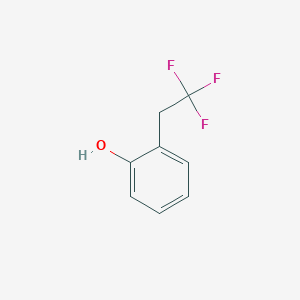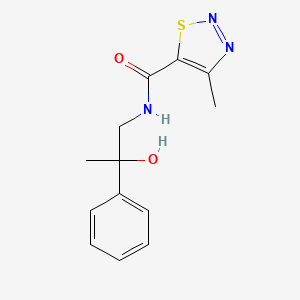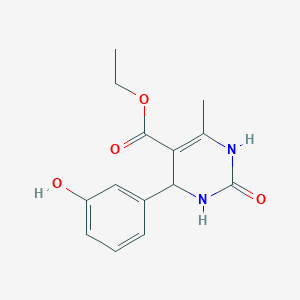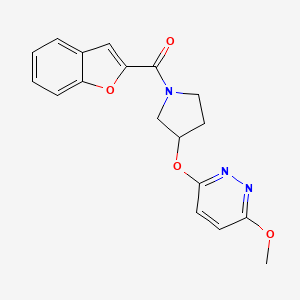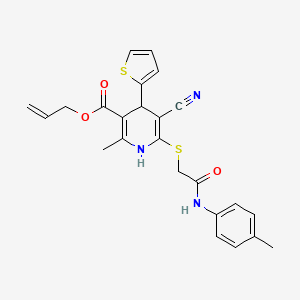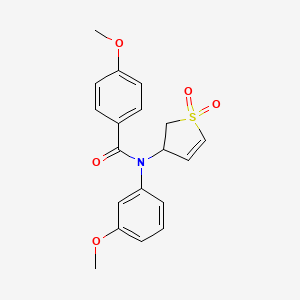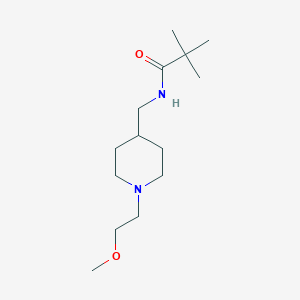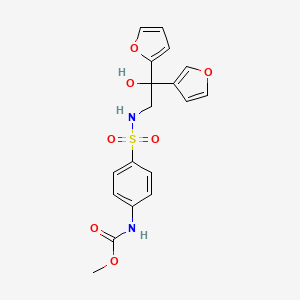
methyl (4-(N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4-(N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate is a useful research compound. Its molecular formula is C18H18N2O7S and its molecular weight is 406.41. The purity is usually 95%.
BenchChem offers high-quality methyl (4-(N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (4-(N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological and Nonbiological Modifications of Carbamates
Research has shown that methylcarbamate insecticides, a class to which the compound may be related, undergo various biological and nonbiological modifications. These modifications include hydrolysis, oxidation, dealkylation, and conjugation in animals, plants, and insects, producing a range of metabolites. For example, carbaryl, a well-known carbamate, is hydroxylated to form hydroxy, dihydro-dihydroxy, and N-hydroxymethyl carbaryl, among others. These processes are crucial for understanding the environmental fate and biochemical pathways of carbamates, potentially including the compound of interest (Knaak, 1971).
Synthesis of Carbamate Derivatives
The synthesis of carbamate derivatives, including those of coumarin and chromene, has been explored, demonstrating the chemical versatility and potential applications of carbamates in creating various bioactive molecules. Such synthetic pathways could be relevant to understanding the synthesis and potential applications of the specific compound mentioned (Velikorodov & Imasheva, 2008).
Applications in Corrosion Inhibition
Carbamates and their derivatives have been studied for their corrosion inhibition properties on carbon steel in acidic mediums. This suggests potential industrial applications of the compound , particularly in protecting metal surfaces against corrosion (Palayoor et al., 2017).
Biobased Polyesters Synthesis
The enzymatic polymerization of biobased diols, including furan derivatives, with diacid ethyl esters to produce furan polyesters, highlights a significant application area in sustainable materials. This research indicates the potential of carbamates and related furan compounds in creating environmentally friendly polymers (Jiang et al., 2014).
Photo-Oxidation Studies
Studies on the photo-oxidation of furan compounds, including the generation of unsaturated dicarbonyl products, provide insights into atmospheric chemistry and environmental implications of furan derivatives. This research could be relevant to understanding the environmental behavior and transformation of the compound (Alvarez et al., 2009).
Propiedades
IUPAC Name |
methyl N-[4-[[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O7S/c1-25-17(21)20-14-4-6-15(7-5-14)28(23,24)19-12-18(22,13-8-10-26-11-13)16-3-2-9-27-16/h2-11,19,22H,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQSBDRPNOJNQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4-(N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B2606265.png)
![1-(4-Bromophenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2606266.png)
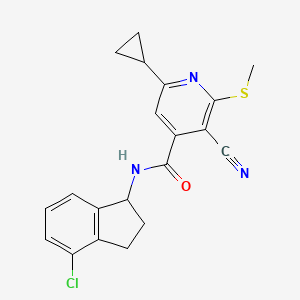
![3-Benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid ethyl ester](/img/structure/B2606268.png)
